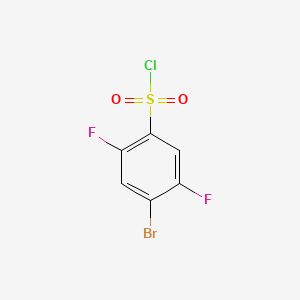

![molecular formula C7H4BrNS B1268464 3-Brom-Thieno[3,2-c]pyridin CAS No. 28783-18-8](/img/structure/B1268464.png)

3-Brom-Thieno[3,2-c]pyridin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of "3-Bromothieno[3,2-c]pyridine" involves innovative approaches that highlight the compound's accessibility for further chemical investigations. Boros and Kaldor (2015) presented a thermal synthesis method of "3-Bromothieno[3,2-c]pyridine-4-(5H)-one," a derivative, using a telescoped procedure with tributylamine that facilitates E/Z-isomerization of the intermediate vinyl isocyanate. This method not only reduces risks associated with traditional procedures but also lowers the temperature necessary for the overall process (Boros & Kaldor, 2015).

Molecular Structure Analysis

The molecular structure of "3-Bromothieno[3,2-c]pyridine" and its derivatives has been characterized through various spectroscopic techniques and computational studies. Ghiasuddin et al. (2018) conducted a combined experimental and computational study on related pyridine derivatives, providing insights into synthesis, spectroscopic characteristics, single crystal XRD, electronic, and nonlinear optical properties. This research contributes to understanding the molecular geometry, electronic transitions, and stability of the compound (Ghiasuddin et al., 2018).

Chemical Reactions and Properties

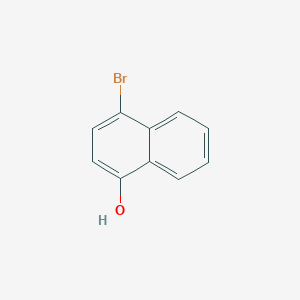

The reactivity and potential applications of "3-Bromothieno[3,2-c]pyridine" in synthetic chemistry are noteworthy. Lucas et al. (2015) described the first regioselective bromination of thieno[2,3-b]pyridine, demonstrating the compound's utility as a building block in drug discovery research due to its high yield and subsequent cross-coupling reactions (Lucas et al., 2015).

Physical Properties Analysis

The physical properties of "3-Bromothieno[3,2-c]pyridine" derivatives, such as crystalline structure and intermolecular interactions, are essential for understanding their behavior in various conditions. Rodi et al. (2013) explored the crystal and molecular structure of a closely related compound, highlighting the significance of π-π interactions and intermolecular hydrogen bonding in the crystal packing, which plays a crucial role in the compound's stability and solubility (Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties of "3-Bromothieno[3,2-c]pyridine" derivatives, including their reactivity, stability, and potential as intermediates for further synthesis, are pivotal. For instance, the work by Begouin et al. (2013) on the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines through a methodology involving bromo(methylthio)pyridines as key precursors, showcases the versatility and reactivity of these compounds in creating structurally diverse and complex molecules (Begouin et al., 2013).

Wissenschaftliche Forschungsanwendungen

Fluoreszenzstudien

3-Brom-Thieno[3,2-c]pyridin wird bei der Synthese neuer Thieno[3,2-c]pyridin-Derivate verwendet, die hinsichtlich ihrer Fluoreszenzeigenschaften untersucht werden . Der Substituenteneffekt auf die Absorptions- und Fluoreszenzeigenschaften dieser Derivate ist ein bedeutender Forschungsbereich .

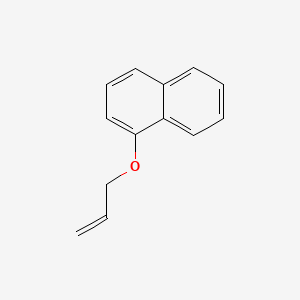

Organische Leuchtdioden (OLEDs)

Fluoreszierende Verbindungen, die von this compound abgeleitet sind, werden bei der Entwicklung von organischen Leuchtdioden eingesetzt . Diese OLEDs finden Anwendung in der Displaytechnologie und der Beleuchtung.

Photovoltaische Zellen

Aus this compound synthetisierte Verbindungen werden in photovoltaischen Zellen eingesetzt . Diese Zellen wandeln Sonnenlicht in Elektrizität um, und die Verbindungen tragen dazu bei, ihre Effizienz zu verbessern .

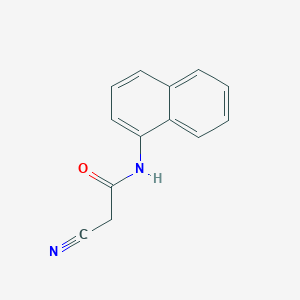

Fluoreszenzfarbstoffe

This compound-Derivate werden als Fluoreszenzfarbstoffe verwendet . Diese Farbstoffe finden Anwendungen in verschiedenen Bereichen, darunter Biochemie und Medizin .

Chemosensoren

Die fluoreszierenden Verbindungen, die von this compound abgeleitet sind, können als Chemosensoren verwendet werden . Diese Sensoren können das Vorhandensein bestimmter chemischer Spezies nachweisen und finden Anwendungen in der Umweltüberwachung und der medizinischen Diagnostik .

Nichtlineare Optik

This compound und seine Derivate finden Anwendung in der nichtlinearen Optik . Nichtlineare optische Materialien werden in Geräten verwendet, die die Intensität, Phase, Polarisation oder Ausbreitungsrichtung des Lichts manipulieren .

Arzneimittelforschung

Fluoreszierende Biomarker und Sonden, die von this compound abgeleitet sind, sind in der modernen pharmazeutischen Chemieforschung äußerst wichtig . Sie liefern detaillierte Kenntnisse über biologische Systeme, die für die Forschung zur Entdeckung neuer Medikamente von entscheidender Bedeutung sind .

G-Protein-gekoppelte Rezeptorkinase 2 (GRK2)-Inhibitoren

This compound wird bei der Synthese von Thieno[2,3-c]pyridin-abgeleiteten GRK2-Inhibitoren verwendet . Diese Inhibitoren haben potenzielle therapeutische Anwendungen bei verschiedenen Krankheiten, darunter Herzinsuffizienz und Parkinson-Krankheit .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromothieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELJTKUDYYGBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1SC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346426 | |

| Record name | 3-Bromothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28783-18-8 | |

| Record name | 3-Bromothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromothieno[3,2-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

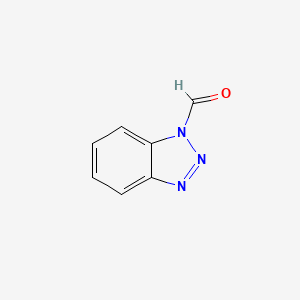

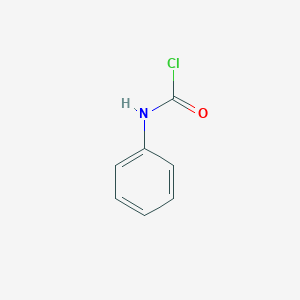

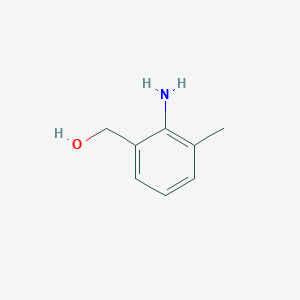

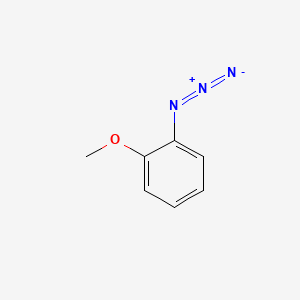

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using tributylamine in the synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one?

A1: The research paper describes a "telescoped" procedure for synthesizing 3-Bromothieno[3,2-c]pyridin-4-(5H)-one []. The use of tributylamine as an additive is shown to be crucial in this process. [] It facilitates the E/Z-isomerization of the vinyl isocyanate intermediate, a key step in the synthesis. Additionally, tributylamine allows the reaction to occur at a lower temperature compared to the classic Eloy–Deryckere method. [] This modification potentially makes the synthesis safer and more efficient.

Q2: What is the starting material used to synthesize 3-Bromothieno[3,2-c]pyridin-4-(5H)-one in this process?

A2: The synthesis starts with (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid (3) as the primary precursor to construct the 3-Bromothieno[3,2-c]pyridin-4-(5H)-one framework. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)